2-(6-Hydroxy-7-methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid
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Overview
Description
2-(6-Hydroxy-7-methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid is a complex organic compound with the molecular formula C11H10N2O5 This compound is characterized by its unique phthalazinone structure, which includes a hydroxy group, a methoxy group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Hydroxy-7-methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid typically involves multi-step organic reactions One common method includes the condensation of appropriate phthalic anhydride derivatives with hydrazine derivatives, followed by further functionalization to introduce the hydroxy and methoxy groups
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Industrial production would also focus on cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
2-(6-Hydroxy-7-methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
2-(6-Hydroxy-7-methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-Hydroxy-7-methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with active sites of enzymes or receptors, while the acetic acid moiety can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
- 2-(2-Amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy-1,3-propanediol
Uniqueness
2-(6-Hydroxy-7-methoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid is unique due to its specific phthalazinone structure, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups, along with the acetic acid moiety, allows for diverse chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C11H10N2O5 |
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Molecular Weight |
250.21 g/mol |
IUPAC Name |
2-(6-hydroxy-7-methoxy-1-oxophthalazin-2-yl)acetic acid |
InChI |
InChI=1S/C11H10N2O5/c1-18-9-3-7-6(2-8(9)14)4-12-13(11(7)17)5-10(15)16/h2-4,14H,5H2,1H3,(H,15,16) |
InChI Key |
KLXUCXNHUJAEBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=NN(C(=O)C2=C1)CC(=O)O)O |
Origin of Product |
United States |
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